Cardiac CPT1 Inhibitory Potency: Perhexiline vs. Amiodarone (Direct Head-to-Head Comparison)
In a direct comparative in vitro study using rat cardiac mitochondria, perhexiline exhibited a concentration-dependent inhibition of CPT1 with an IC50 of 77 μmol/L. Under identical assay conditions, amiodarone—another drug with established anti-anginal properties—required a significantly higher concentration to achieve half-maximal inhibition, with an IC50 of 228 μmol/L [1]. The calculated rank order of potency for CPT1 inhibition was malonyl-CoA > 4-hydroxyphenylglyoxylate = perhexiline > amiodarone = monohydroxy-perhexiline, establishing perhexiline as approximately 3-fold more potent than amiodarone in this critical metabolic target [1].
| Evidence Dimension | CPT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 77 μmol/L |
| Comparator Or Baseline | Amiodarone: 228 μmol/L |
| Quantified Difference | Perhexiline is 2.96-fold more potent than amiodarone |
| Conditions | Rat cardiac mitochondria; in vitro CPT1 activity assay; palmitoyl-CoA substrate |
Why This Matters
For researchers selecting a CPT1 inhibitor for metabolic studies, perhexiline's 3-fold greater potency enables lower effective concentrations, reducing off-target effects in in vitro models.
- [1] Kennedy JA, Unger SA, Horowitz JD. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone. Biochem Pharmacol. 1996;52(2):273-280. doi:10.1016/0006-2952(96)00204-3 View Source
